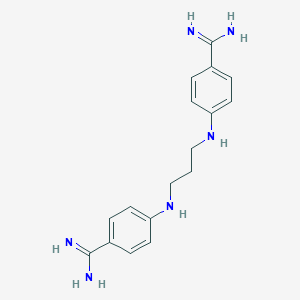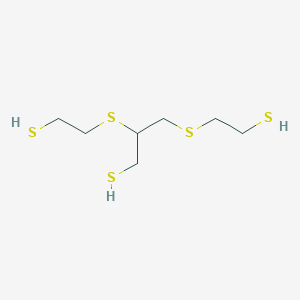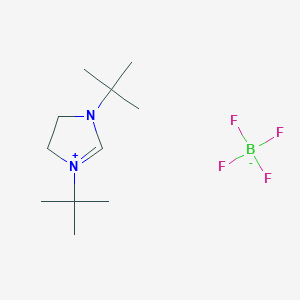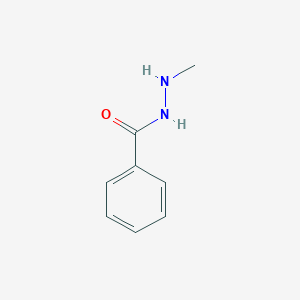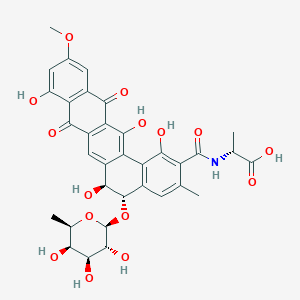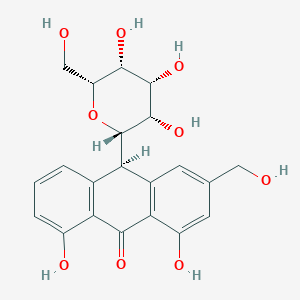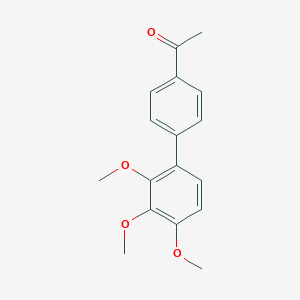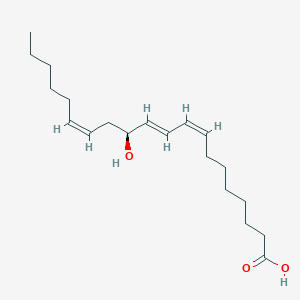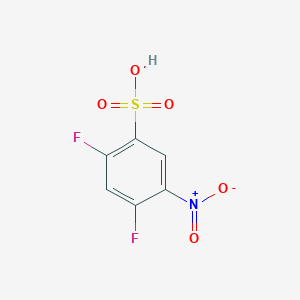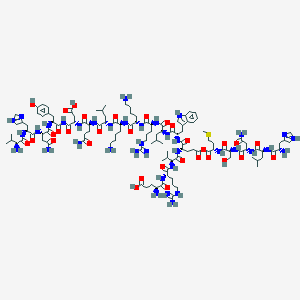
Parathyroid hormone (14-34)amide, Tyr(34)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parathyroid hormone (14-34)amide, Tyr(34)- (PTH 14-34) is a peptide hormone that is derived from the parathyroid gland. It is a fragment of the larger parathyroid hormone (PTH) molecule and has been found to have important biological effects.
Mecanismo De Acción
PTH Parathyroid hormone (14-34)amide, Tyr(34)- acts on bone cells, specifically osteoblasts and osteocytes, through the PTH receptor (PTH1R). It activates a signaling pathway that leads to the activation of transcription factors and the upregulation of genes involved in bone formation. PTH Parathyroid hormone (14-34)amide, Tyr(34)- also promotes the survival of osteoblasts and inhibits the activity of osteoclasts, the cells responsible for bone resorption.
Efectos Bioquímicos Y Fisiológicos
PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been shown to increase bone mineral density and bone strength in animal models and in clinical trials. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been found to increase the expression of genes involved in bone formation, such as osteocalcin and collagen type 1, and to decrease the expression of genes involved in bone resorption, such as RANKL and cathepsin K.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PTH Parathyroid hormone (14-34)amide, Tyr(34)- in lab experiments is its specificity for bone cells. It does not have significant effects on other tissues, reducing the likelihood of off-target effects. However, PTH Parathyroid hormone (14-34)amide, Tyr(34)- can be difficult to synthesize and is relatively expensive compared to other research reagents.
Direcciones Futuras
There are several potential future directions for research on PTH Parathyroid hormone (14-34)amide, Tyr(34)-. One area of interest is the development of PTH Parathyroid hormone (14-34)amide, Tyr(34)- analogs with improved pharmacokinetic properties. Another area of research is the investigation of the effects of PTH Parathyroid hormone (14-34)amide, Tyr(34)- on bone cells in different disease states, such as osteoporosis and rheumatoid arthritis. Additionally, the role of PTH Parathyroid hormone (14-34)amide, Tyr(34)- in bone remodeling and repair after injury is an area of active investigation.
Métodos De Síntesis
PTH Parathyroid hormone (14-34)amide, Tyr(34)- is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a specific chemical group. Once the peptide chain is complete, the protecting groups are removed to yield the final product. PTH Parathyroid hormone (14-34)amide, Tyr(34)- can also be synthesized using recombinant DNA technology.
Aplicaciones Científicas De Investigación
PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been studied extensively in the field of bone biology. It has been found to have anabolic effects on bone, promoting bone formation and increasing bone mineral density. PTH Parathyroid hormone (14-34)amide, Tyr(34)- has also been shown to have anti-inflammatory effects, reducing inflammation in the joints and other tissues. Additionally, PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been studied as a potential treatment for osteoporosis and other bone disorders.
Propiedades
Número CAS |
129476-27-3 |
|---|---|
Nombre del producto |
Parathyroid hormone (14-34)amide, Tyr(34)- |
Fórmula molecular |
C119H188N38O32S |
Peso molecular |
2695.1 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C119H188N38O32S/c1-58(2)42-79(146-98(169)70(123)47-65-53-132-56-137-65)107(178)151-86(50-91(126)162)111(182)155-88(55-158)114(185)145-78(36-41-190-11)117(188)189-94(167)35-32-77(144-116(187)96(62(9)10)156-104(175)75(25-19-40-135-119(130)131)139-97(168)69(122)30-34-92(163)164)103(174)150-83(46-64-52-136-71-21-13-12-20-68(64)71)108(179)148-81(44-60(5)6)105(176)142-74(24-18-39-134-118(128)129)100(171)140-72(22-14-16-37-120)99(170)141-73(23-15-17-38-121)101(172)147-80(43-59(3)4)106(177)143-76(31-33-89(124)160)102(173)153-87(51-93(165)166)113(184)157-112(183)82(45-63-26-28-67(159)29-27-63)149-110(181)85(49-90(125)161)152-109(180)84(48-66-54-133-57-138-66)154-115(186)95(127)61(7)8/h12-13,20-21,26-29,52-54,56-62,69-70,72-88,95-96,136,158-159H,14-19,22-25,30-51,55,120-123,127H2,1-11H3,(H2,124,160)(H2,125,161)(H2,126,162)(H,132,137)(H,133,138)(H,139,168)(H,140,171)(H,141,170)(H,142,176)(H,143,177)(H,144,187)(H,145,185)(H,146,169)(H,147,172)(H,148,179)(H,149,181)(H,150,174)(H,151,178)(H,152,180)(H,153,173)(H,154,186)(H,155,182)(H,156,175)(H,163,164)(H,165,166)(H4,128,129,134)(H4,130,131,135)(H,157,183,184)/t69-,70-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1 |
Clave InChI |
OPXXPKNPVCNSRV-CNRJJGODSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC=N5)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)OC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)OC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |
Otros números CAS |
129476-27-3 |
Sinónimos |
34-Tyr-parathyroid hormone (14-34) amide parathyroid hormone (14-34) amide, tyrosine(34)- parathyroid hormone (14-34)amide, Tyr(34)- PTH (14-34) NH2, Tyr(34)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




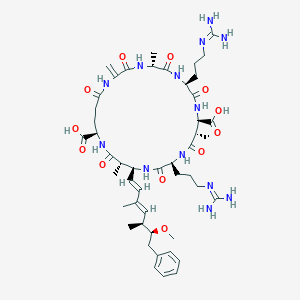
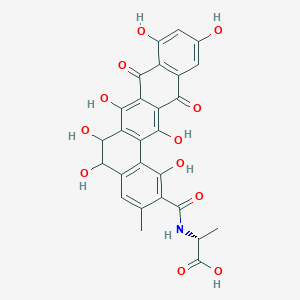

![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
